molecular formula C18H15ClO4S B2401420 4-Chlorophenyl 4-ethoxynaphthalene-1-sulfonate CAS No. 312526-01-5

4-Chlorophenyl 4-ethoxynaphthalene-1-sulfonate

Cat. No.: B2401420
CAS No.: 312526-01-5
M. Wt: 362.82
InChI Key: IBBADNRQKJWFMR-UHFFFAOYSA-N
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Description

4-Chlorophenyl 4-ethoxynaphthalene-1-sulfonate is a complex chemical compound widely utilized in scientific research. Its versatile properties make it an essential tool for various applications, enabling breakthroughs in numerous fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl 4-ethoxynaphthalene-1-sulfonate typically involves the reaction of 4-chlorophenol with 4-ethoxynaphthalene-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The final product is typically isolated through filtration, washing, and drying processes .

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl 4-ethoxynaphthalene-1-sulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

    Oxidation Reactions: It can undergo oxidation to form sulfone derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding sulfinate derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other strong bases.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution: Products include various substituted phenyl and naphthalene derivatives.

    Oxidation: Major products are sulfone derivatives.

    Reduction: Sulfinate derivatives are commonly formed.

Scientific Research Applications

4-Chlorophenyl 4-ethoxynaphthalene-1-sulfonate is utilized in various scientific research applications:

    Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is used in biochemical assays and as a probe in molecular biology studies.

    Industry: The compound is used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 4-ethoxynaphthalene-1-sulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonate group plays a crucial role in its binding affinity and specificity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenyl 4-methoxynaphthalene-1-sulfonate
  • 4-Chlorophenyl 4-propoxynaphthalene-1-sulfonate
  • 4-Chlorophenyl 4-butoxynaphthalene-1-sulfonate

Uniqueness

4-Chlorophenyl 4-ethoxynaphthalene-1-sulfonate is unique due to its specific ethoxy group, which imparts distinct chemical and physical properties. This makes it particularly suitable for certain applications where other similar compounds may not be as effective .

Properties

IUPAC Name

(4-chlorophenyl) 4-ethoxynaphthalene-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClO4S/c1-2-22-17-11-12-18(16-6-4-3-5-15(16)17)24(20,21)23-14-9-7-13(19)8-10-14/h3-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBBADNRQKJWFMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)OC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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